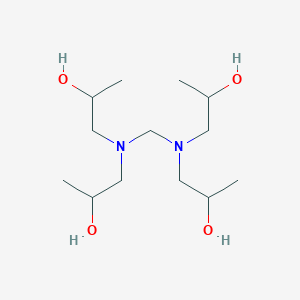
1,1',1'',1'''-(Methylenedinitrilo)tetra(propan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its four hydroxyl groups and two amino groups, making it a valuable chelating and cross-linking agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) can be synthesized through the reaction of ethylenediamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) involves large-scale reactors where ethylenediamine and propylene oxide are combined. The reaction is carefully monitored to maintain optimal conditions, and the product is purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Substituted amines and other derivatives.
Scientific Research Applications
1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry and as a cross-linking agent in polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of polyurethane coatings, adhesives, and personal care products.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) involves its ability to chelate metal ions and form stable complexes. The compound’s hydroxyl and amino groups interact with metal ions, preventing them from participating in unwanted reactions. This chelating property is crucial in various applications, including catalysis and metal ion sequestration .
Comparison with Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Similar in structure but differs in the number and arrangement of hydroxyl groups.
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with a different structure and chelating mechanism.
Uniqueness: 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) is unique due to its specific combination of hydroxyl and amino groups, which provide both chelating and cross-linking capabilities. This dual functionality makes it particularly valuable in applications requiring both properties .
Properties
CAS No. |
258273-28-8 |
|---|---|
Molecular Formula |
C13H30N2O4 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
1-[[bis(2-hydroxypropyl)amino]methyl-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H30N2O4/c1-10(16)5-14(6-11(2)17)9-15(7-12(3)18)8-13(4)19/h10-13,16-19H,5-9H2,1-4H3 |
InChI Key |
LFNPZZOLLBYZBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)CN(CC(C)O)CC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















